molecular formula C12H19N3OSi B8530063 N,N-Dimethyl-2-(4-((trimethylsilyl)ethynyl)-1H-pyrazol-1-yl)acetamide

N,N-Dimethyl-2-(4-((trimethylsilyl)ethynyl)-1H-pyrazol-1-yl)acetamide

Cat. No. B8530063
M. Wt: 249.38 g/mol
InChI Key: KDRCEGUINBDDSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-Dimethyl-2-(4-((trimethylsilyl)ethynyl)-1H-pyrazol-1-yl)acetamide is a useful research compound. Its molecular formula is C12H19N3OSi and its molecular weight is 249.38 g/mol. The purity is usually 95%.
BenchChem offers high-quality N,N-Dimethyl-2-(4-((trimethylsilyl)ethynyl)-1H-pyrazol-1-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-Dimethyl-2-(4-((trimethylsilyl)ethynyl)-1H-pyrazol-1-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C12H19N3OSi

Molecular Weight

249.38 g/mol

IUPAC Name

N,N-dimethyl-2-[4-(2-trimethylsilylethynyl)pyrazol-1-yl]acetamide

InChI

InChI=1S/C12H19N3OSi/c1-14(2)12(16)10-15-9-11(8-13-15)6-7-17(3,4)5/h8-9H,10H2,1-5H3

InChI Key

KDRCEGUINBDDSC-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)CN1C=C(C=N1)C#C[Si](C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylacetamide (Preparation 99, 0.68 g, 2.42 mmol) and trimethylsilylacetylene (0.326 g, 3.32 mmol) were dissolved in dry DMF (5 ml) and placed under argon. Diisopropylamine (0.47 ml, 3.3 mmol), copper (1) iodide (30 mg, 0.16 mmol), triphenylphosphine (126 mg, 0.242 mmol) and palladium acetate (40 mg, 0.16 mmol) were added and the flask was flushed with argon. The reaction was heated to 60° C. for 1 hour. The reaction was cooled to room temperature and diluted with ethyl acetate (30 ml). The organic solution was washed with water, brine, dried over sodium sulphate and filtered. The solvent was removed in vacuum and the crude purified on silica gel column chromatography eluting with neat ethyl acetate to afford the title compound as a pale yellow powder (0.55 g, 91%). 1H-NMR (500 MHz, CDCl3): δ 0.21 (s, 9H), 2.96 (s, 3H), 3.04 (s, 3H), 4.92 (s, 2H), 7.59 (s, 1H), 7.65 (s, 1H).
Quantity
0.68 g
Type
reactant
Reaction Step One
Quantity
0.326 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.47 mL
Type
reactant
Reaction Step Two
Quantity
126 mg
Type
reactant
Reaction Step Two
Quantity
30 mg
Type
catalyst
Reaction Step Two
Quantity
40 mg
Type
catalyst
Reaction Step Two
Yield
91%

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